![molecular formula C37H31NO2 B15167230 4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid CAS No. 648908-09-2](/img/structure/B15167230.png)
4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid is an organic compound known for its unique structural properties and potential applications in various scientific fields. The compound features a benzoic acid moiety linked to a bis(9,9-dimethyl-9H-fluoren-2-yl)amino group, which imparts distinct chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid typically involves the following steps:
Formation of Bis(9,9-dimethyl-9H-fluoren-2-yl)amine: This intermediate can be synthesized by reacting 9,9-dimethylfluorene with an appropriate amine source under controlled conditions.
Coupling with Benzoic Acid Derivative: The bis(9,9-dimethyl-9H-fluoren-2-yl)amine is then coupled with a benzoic acid derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve scalable and chromatography-free synthesis techniques to ensure high yield and purity. These methods often include optimized reaction conditions and the use of efficient catalysts to facilitate the coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .
Aplicaciones Científicas De Investigación
4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for organic sensitizers in dye-sensitized solar cells.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties[][10].
Medicine: Explored for its potential therapeutic applications, including as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various photophysical and photochemical processes, making it effective in applications like solar cells and fluorescent probes . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine: A related compound with similar structural features but lacking the benzoic acid moiety.
4-(Bis(9,9-dimethyl-9H-fluoren-2-yl)amino)benzonitrile: Another similar compound with a benzonitrile group instead of a benzoic acid group.
Uniqueness
4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid stands out due to its combination of the bis(9,9-dimethyl-9H-fluoren-2-yl)amino group and the benzoic acid moiety, which imparts unique chemical and physical properties. This combination enhances its applicability in various fields, including optoelectronics and biological imaging.
Propiedades
Número CAS |
648908-09-2 |
|---|---|
Fórmula molecular |
C37H31NO2 |
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
4-[bis(9,9-dimethylfluoren-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C37H31NO2/c1-36(2)31-11-7-5-9-27(31)29-19-17-25(21-33(29)36)38(24-15-13-23(14-16-24)35(39)40)26-18-20-30-28-10-6-8-12-32(28)37(3,4)34(30)22-26/h5-22H,1-4H3,(H,39,40) |
Clave InChI |
UZCYGTFOAXIOHT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C(=O)O)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


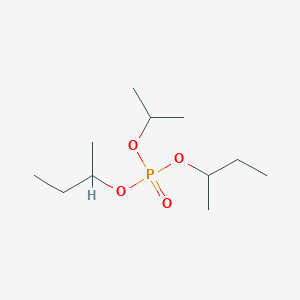
![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)
![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)

![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)
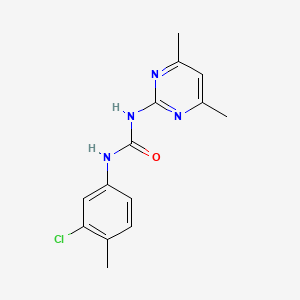

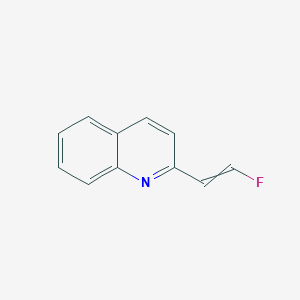
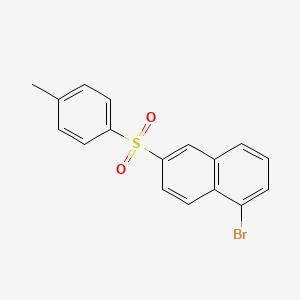
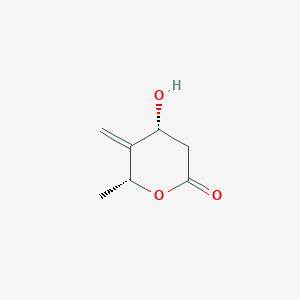
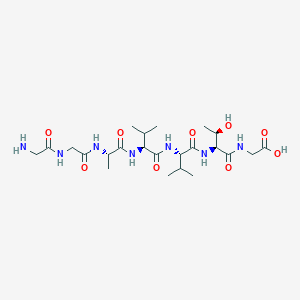
![5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15167218.png)

